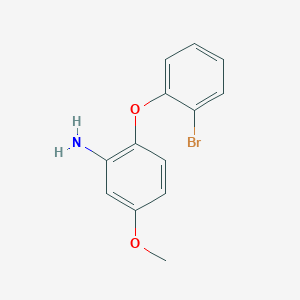![molecular formula C15H17ClO4 B11835784 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- CAS No. 56327-02-7](/img/structure/B11835784.png)
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Chlorophenyl)-1,4-dioxaspiro[45]decane-8-carboxylic acid is a complex organic compound characterized by a spirocyclic structure
Métodos De Preparación
The synthesis of 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves intricate reactions such as cyclocondensation and spirocyclization. One common synthetic route includes the use of pyridazine-4,5-dicarboxylic anhydride as a versatile synthon. Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency.
Análisis De Reacciones Químicas
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Cyclocondensation: This reaction is crucial for forming the spirocyclic structure.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of nonlinear optical materials due to its unique structural features.
Mecanismo De Acción
The mechanism of action for 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid depends on its interaction with biological targets. It may bind to specific proteins or enzymes, affecting their function. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar compounds include:
N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide: Shares a similar spirocyclic structure but differs in functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride: Another spirocyclic compound with different substituents.
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid stands out due to its unique combination of a chlorophenyl group and a dioxaspirodecane ring system, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
56327-02-7 |
|---|---|
Fórmula molecular |
C15H17ClO4 |
Peso molecular |
296.74 g/mol |
Nombre IUPAC |
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C15H17ClO4/c16-12-3-1-11(2-4-12)14(13(17)18)5-7-15(8-6-14)19-9-10-20-15/h1-4H,5-10H2,(H,17,18) |
Clave InChI |
NQPPDXRENIUTHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C3=CC=C(C=C3)Cl)C(=O)O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)







![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)
